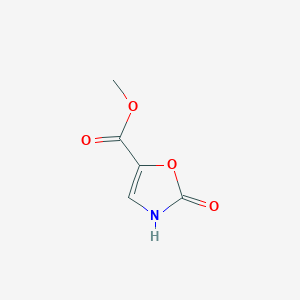

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate

Vue d'ensemble

Description

“Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate” is a chemical compound with the molecular formula C5H5NO4 . Its IUPAC name is methyl 2-oxo-2,3-dihydro-1,3-oxazole-5-carboxylate . The compound has a molecular weight of 143.1 .

Synthesis Analysis

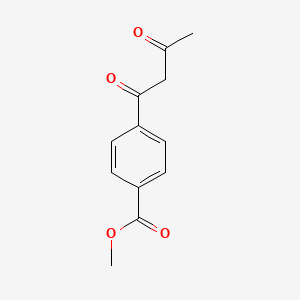

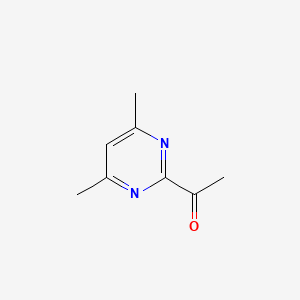

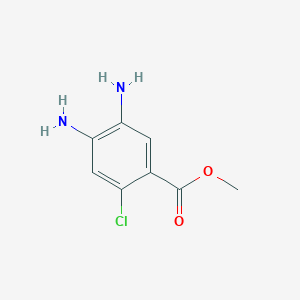

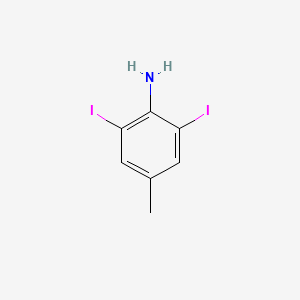

The synthesis of oxazoles, including “this compound”, involves several methods. One method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Another method involves a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as an oxidant .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an oxazole ring, which is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen . The compound also contains a methyl ester group .Chemical Reactions Analysis

Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can undergo direct arylation and alkenylation . The reaction is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .It should be stored at a temperature between 2 and 8 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Transformation in Organic Chemistry

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate and its derivatives have notable applications in organic synthesis. For example, they are used as intermediates in the synthesis of macrolides (Wasserman et al., 1981). Their functional derivatives have been employed in various transformations, such as introducing residues of highly basic aliphatic amines into oxazole (Prokopenko et al., 2010).

Photophysical Properties

Studies have explored the photophysical properties of oxazole-4-carboxylate derivatives, which are found to have high fluorescence quantum yields and moderate solvent sensitivity. This makes them suitable candidates for use as fluorescent probes in biochemical applications (Ferreira et al., 2010).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their inhibitory activity on blood platelet aggregation, showing potential as therapeutic agents (Ozaki et al., 1983). Additionally, some 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates exhibited potent cytotoxic activity against various human cancer cells, highlighting their potential in cancer therapy (Pilyo et al., 2020).

Photochemistry and Spectroscopy

The photochemistry and vibrational spectra of certain derivatives, like methyl 4-chloro-5-phenylisoxazole-3-carboxylate, have been studied, providing insights into the photoisomerization mechanisms of these compounds (Lopes et al., 2011).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate” was not found, it is generally recommended to wear personal protective equipment/face protection when handling chemical substances . Avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Orientations Futures

The future directions for “Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, oxazoles have been found to have antimicrobial potential , suggesting possible uses in the development of new drugs.

Mécanisme D'action

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate, also known as methyl 2-oxo-2,3-dihydro-1,3-oxazole-5-carboxylate, is a compound of interest in the field of medicinal chemistry due to its potential biological activities . This article aims to provide a comprehensive review of its mechanism of action.

Target of Action

Oxazole derivatives, in general, have been found to interact with a wide range of biological targets .

Mode of Action

It is known that the electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Biochemical Pathways

Oxazole derivatives have been associated with a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxazole derivatives have been associated with various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Analyse Biochimique

Biochemical Properties

Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects

Molecular Mechanism

It is known that the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack

Propriétés

IUPAC Name |

methyl 2-oxo-3H-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c1-9-4(7)3-2-6-5(8)10-3/h2H,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCRRVGYLZETJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)

![N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3148468.png)

![Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B3148492.png)

![2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3148500.png)

![2-Ethylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B3148513.png)